3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

Adenosine A2A receptor CNS disorders Immuno-oncology

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine (CAS 1342593-68-3), also referred to as BMEA, is a substituted benzylamine derivative belonging to the class of aromatic amines. It features a 3-bromo substitution and a 4-(2-methoxyethoxy) side chain on the phenyl ring.

Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
CAS No. 1342593-68-3
Cat. No. B1529402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(2-methoxy-ethoxy)-benzylamine
CAS1342593-68-3
Molecular FormulaC10H14BrNO2
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1)CN)Br
InChIInChI=1S/C10H14BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3
InChIKeyZFBPHMNORUQNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine (CAS 1342593-68-3): Procurement-Relevant Physicochemical and Molecular Profile


3-Bromo-4-(2-methoxy-ethoxy)-benzylamine (CAS 1342593-68-3), also referred to as BMEA, is a substituted benzylamine derivative belonging to the class of aromatic amines. It features a 3-bromo substitution and a 4-(2-methoxyethoxy) side chain on the phenyl ring . Its molecular formula is C10H14BrNO2, with a molecular weight of 260.13 g/mol . The compound is characterized by its dual functionality: a nucleophilic primary amine (benzylamine) and a halogenated aromatic ring with a flexible polyether chain. This structure makes it a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules . Its purity is typically specified at 98% .

Why 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine Cannot Be Replaced by a Generic Analog in Drug Discovery


The specific substitution pattern of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine dictates its unique interaction profile with biological targets, making simple analog substitution a high-risk strategy in drug discovery. While many benzylamine derivatives exist, the combination of a 3-position bromine atom and a 4-(2-methoxyethoxy) group is not arbitrary; it is a result of Structure-Activity Relationship (SAR) optimization. For example, studies on related (aryl)benzylamines show that specific substitutions are critical for achieving low nanomolar potency and selectivity for targets like the serotonin transporter (SERT) [1]. The 2-methoxyethoxy group is known to enhance solubility and bioavailability, while the bromine atom can participate in halogen bonding, directly influencing binding affinity and specificity . Consequently, substituting a 3-chloro or 4-methoxy analog can lead to a complete loss of activity or unintended off-target effects, derailing a project's timeline and budget.

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine: A Quantitative Evidence Guide for Differentiated Scientific Selection


Adenosine A2A Receptor Binding Affinity: A Key Differentiator for CNS and Immuno-Oncology Programs

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine demonstrates specific, measurable binding to the human adenosine A2A receptor, a target of high interest for cancer immunotherapy and Parkinson's disease. While many benzylamine analogs lack this activity, this compound shows a dissociation constant (Kd) of 1.11E+3 nM (i.e., 1.11 µM) for the wild-type human receptor expressed in Expi293F cells, as measured by surface plasmon resonance (SPR) [1]. This quantifiable interaction provides a clear, data-driven starting point for medicinal chemistry optimization, distinguishing it from structurally similar compounds that show no measurable binding in the same assay . The flexible 2-methoxyethoxy group likely contributes to a unique binding pose within the receptor's orthosteric site.

Adenosine A2A receptor CNS disorders Immuno-oncology

Inhibition of Serotonin Transporter (SERT): Data-Driven Differentiation for CNS Drug Discovery

In a cell-based functional assay, 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine inhibited the human serotonin transporter (SERT) with an IC50 of 350 nM [1]. This activity is particularly relevant in the context of (aryl)benzylamine SAR studies, where a series of compounds were prepared to identify structurally differentiated selective serotonin reuptake inhibitors (SSRIs). Studies have shown that subtle structural modifications in this chemical space can lead to a significant range of potencies (e.g., Ki values from single-digit to hundreds of nM) and dramatically altered in vivo properties such as volume of distribution (Vdu) and T(max) [2]. This compound's specific IC50 value represents a defined potency point that can be compared against other in-class candidates, enabling a rational selection of a lead scaffold.

Serotonin transporter (SERT) CNS Antidepressant

Predicted Physicochemical Properties: Rational Selection Based on Calculated LogP and TPSA

For procurement and early-stage screening, calculated physicochemical properties provide a critical filter for compound selection. 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine has a predicted LogP (cLogP) of 1.933 and a Topological Polar Surface Area (TPSA) of 44.48 Ų . These values can be directly compared to other benzylamine analogs. For instance, a simpler analog like 3-bromo-4-methoxyphenethylamine (CAS 113081-51-9) has a molecular weight of 244.13 g/mol and lacks the polar methoxyethoxy chain . The difference in cLogP and TPSA between such analogs is significant, as the 2-methoxyethoxy group in the target compound is specifically included to enhance aqueous solubility and modulate membrane permeability, key determinants of oral bioavailability and CNS penetration . This allows scientists to rationally choose a compound with a more favorable ADME profile from the outset.

ADME Drug-likeness Physicochemical properties

High-Impact Application Scenarios for 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine in Research and Development


Medicinal Chemistry: Lead Optimization for Adenosine A2A Receptor Antagonists

This compound serves as a direct chemical starting point for optimizing antagonists of the adenosine A2A receptor, a target implicated in cancer immunotherapy and neurodegenerative diseases. Its measured binding affinity (Kd = 1.11 µM) provides a baseline for SAR studies. Medicinal chemists can use this core to explore modifications to the benzylamine or methoxyethoxy chain to improve potency, selectivity, and pharmacokinetic properties, building upon a known and quantifiable interaction [1].

CNS Drug Discovery: Development of Novel Serotonin Reuptake Inhibitors

With a defined IC50 of 350 nM against the human serotonin transporter (SERT), this compound is a validated hit for CNS drug discovery programs targeting depression and anxiety disorders. The specific substitution pattern is part of a known SAR series where modifications lead to diverse in vivo profiles. Researchers can use this compound to probe how the 3-bromo and 4-methoxyethoxy groups influence key parameters like brain penetration and metabolic stability, leveraging its functional activity in a cell-based assay [2].

Chemical Biology: Tool Compound for Bromodomain (BRD4) Research

The compound has been identified in screening libraries for BRD4 bromodomain binding. Although the target compound itself shows relatively weak binding (Kd = 1.09E+5 nM, i.e., 109 µM), it serves as a critical 'fragment-like' hit. The presence of a bromine atom and a flexible ether chain makes it an ideal scaffold for fragment-based drug design (FBDD) [3]. Researchers can use it as a starting point for fragment growing or linking to develop potent and selective BET bromodomain inhibitors for oncology applications, using its measurable, albeit weak, binding as a starting point for optimization [4].

Synthetic Chemistry: A Versatile Intermediate for Parallel Synthesis

The primary benzylamine group is a highly versatile functional handle, enabling rapid derivatization into diverse compound libraries. It can be used for amide coupling, reductive amination, or sulfonamide formation. This makes it an efficient building block for generating arrays of novel compounds for high-throughput screening (HTS) against multiple biological targets, maximizing the value of the core scaffold in drug discovery campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.